Fosfestrol

Catalog No.
S612917
CAS No.
522-40-7
M.F
C18H22O8P2
M. Wt
428.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosfestrol

CAS Number

522-40-7

Product Name

Fosfestrol

IUPAC Name

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

Molecular Formula

C18H22O8P2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+

InChI Key

NLORYLAYLIXTID-ISLYRVAYSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

diethyldioxystilbene diphosphate, diethylstilbestrol diphosphate, difostilben, fosfesterol, fosfestrol, fosfestrol, (E)-isomer, fosfestrol, 99Tc-labeled cpd, fosfestrol, disodium salt, (E)-isomer, fosfestrol, sodium salt, (E)-isomer, fosfestrol, tetrasodium salt, (E)-isomer, fostestrolum, fostrolin, Honvan, Kyorin, ST-52, stilbestrol diphosphate, Stilphostrol

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O

Fosfestrol as a Treatment for Prostate Cancer:

Fosfestrol is a synthetic estrogen primarily used in the treatment of castration-resistant prostate cancer (CRPC), a stage of prostate cancer that progresses despite reducing testosterone levels. While its exact mechanism of action is not fully understood, it is believed to work by:

  • Decreasing testosterone production: Fosfestrol binds to estrogen receptors in the hypothalamus and pituitary gland, suppressing the release of gonadotropin-releasing hormone (GnRH). This, in turn, reduces the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately leading to decreased testosterone levels in the testicles.
  • Directly inhibiting prostate cancer cell growth: Fosfestrol may also directly interact with estrogen receptors in prostate cancer cells, slowing down their growth and division.

Several studies have shown promising results for the use of Fosfestrol in CRPC. For example, a study published in the journal "eCancer" found that patients treated with Fosfestrol experienced an improvement in pain score and a median progression-free survival (PFS) of 7 months []. However, it's important to note that this study was retrospective and involved a relatively small sample size. Larger, randomized controlled trials are needed to confirm the efficacy and safety of Fosfestrol in treating CRPC.

Analytical Methods for Fosfestrol:

Developing accurate and reliable methods for measuring Fosfestrol concentrations is crucial for research purposes. Researchers have employed various analytical techniques to:

  • Quantify Fosfestrol in pharmaceutical formulations: A study published in the journal "Journal of Pharmaceutical and Biomedical Analysis" described a method using capillary electrophoresis to determine Fosfestrol levels in pharmaceutical formulations []. This method offers advantages like high sensitivity, short analysis time, and minimal solvent consumption.
  • Investigate Fosfestrol pharmacokinetics: Understanding how Fosfestrol is absorbed, distributed, metabolized, and excreted in the body is essential for optimizing its therapeutic use. A study published in the journal "Nephron Clinical Practice" investigated the pharmacokinetics of Fosfestrol in hemodialysis patients using drip infusion therapy []. This type of research helps identify potential dosing adjustments needed for specific patient populations.

Fosfestrol, also known as diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen primarily used in the treatment of metastatic prostate cancer. It is administered either through intravenous infusion or orally, depending on the clinical scenario. Fosfestrol acts as a prodrug, converting into diethylstilbestrol in the body, which is an agonist of the estrogen receptor. This compound was patented in 1941 and introduced for medical use in 1955. While it has been widely used historically, its availability has diminished over time, with current use limited to select countries .

As mentioned earlier, Fosfestrol acts as a prodrug for DES. DES binds to estrogen receptors in various tissues, leading to a decrease in testosterone production via a cascade of hormonal changes []. This decrease in testosterone levels plays a key role in slowing the growth of prostate cancer cells.

Fosfestrol can cause side effects similar to those observed with other estrogen medications []. These can include nausea, vomiting, fluid retention, breast enlargement and tenderness, and increased risk of blood clots []. High-dose intravenous Fosfestrol has been associated with an increased risk of heart problems compared to the lower-dose oral form []. Due to its estrogenic activity, Fosfestrol is contraindicated in pregnant or breastfeeding women and individuals with a history of estrogen-sensitive cancers [].

Fosfestrol is characterized by its chemical structure, with the formula C18H22O8P2C_{18}H_{22}O_{8}P_{2} and a molar mass of approximately 428.314 g/mol. The compound is synthesized by reacting diethylstilbestrol with phosphoric acid, resulting in the formation of its diphosphate ester . In biological systems, fosfestrol undergoes enzymatic conversion to diethylstilbestrol, which then interacts with estrogen receptors to exert its pharmacological effects.

Fosfestrol can be synthesized through several methods:

  • Chemical Reaction: The primary method involves the reaction of diethylstilbestrol with phosphoric acid under catalytic conditions.
  • Pharmaceutical Formulation: Fosfestrol is available in both injectable and oral forms, allowing for flexibility in administration based on patient needs .

Fosfestrol is primarily utilized in oncology for:

  • Treatment of Prostate Cancer: It serves as a high-dose estrogen therapy for patients who have progressed after other treatments.
  • Management of Testosterone Flare: It helps mitigate testosterone surges at the initiation of gonadotropin-releasing hormone agonist therapy .

Research indicates that fosfestrol interacts with various biological systems through its conversion to diethylstilbestrol. Its estrogenic activity can influence metabolic pathways and potentially alter blood chemistry parameters such as calcium and phosphorus levels. This interaction can lead to complications like bone pain and kidney damage if not monitored properly . Additionally, studies have shown that fosfestrol may affect cardiovascular health due to its impact on coagulation pathways.

Fosfestrol shares similarities with several other synthetic estrogens and compounds used in hormone therapy. Below are some notable compounds:

Compound NameStructure TypePrimary UseUnique Features
DiethylstilbestrolNonsteroidal estrogenTreatment of various cancersKnown teratogen; previously widely used
Estramustine phosphateEstrogen/antitumor agentProstate cancer treatmentCombines estrogenic effects with chemotherapy
Ethinyl estradiolSynthetic estrogenContraceptive and hormone replacementCommonly used in birth control pills
TamoxifenSelective estrogen receptor modulatorBreast cancer treatmentActs as an antagonist in breast tissue

Fosfestrol's uniqueness lies in its specific application for prostate cancer and its pharmacological profile as a prodrug of diethylstilbestrol. Unlike some other estrogens that may serve broader purposes (like contraception), fosfestrol's primary focus remains within oncology .

Fosfestrol possesses the molecular formula C18H22O8P2 with a molecular weight of 428.31 grams per mole and a monoisotopic mass of 428.0790 grams per mole [1] [2] [6]. The compound is registered under the Chemical Abstracts Service number 522-40-7 and is systematically named as {4-[(3E)-4-[4-(phosphonooxy)phenyl]hex-3-en-3-yl]phenoxy}phosphonic acid according to International Union of Pure and Applied Chemistry nomenclature [6] [13].

The structural framework of fosfestrol is characterized by a central stilbene backbone with two ethyl substituents and two phosphate ester groups [2] [6]. The core structure consists of two phenyl rings connected by an ethylene bridge, with each ethyl group positioned at the 3 and 4 carbons of the central double bond [3] [6]. Each phenyl ring contains a phosphate ester moiety attached through an oxygen atom at the para position, forming dihydrogen phosphate groups [1] [2].

The canonical Simplified Molecular Input Line Entry System representation is O=P(O)(O)OC1=CC=C(C=C1)C(=C(C2=CC=C(OP(=O)(O)O)C=C2)CC)CC, while the International Chemical Identifier string is InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+ [3] [6].

Structural ParameterValue
Molecular FormulaC18H22O8P2
Molecular Weight428.31 g/mol
Monoisotopic Mass428.0790 g/mol
CAS Registry Number522-40-7
Number of Aromatic Rings2
Number of Phosphate Groups2
Central Double BondPresent

Stereochemical Configuration and Isomerism

Fosfestrol exhibits E-stereochemical configuration around its central double bond, which is formally designated as the trans-isomer of the stilbene derivative [6] [15]. The compound is specifically identified as (E)-4,4'-[(1,2-diethyl-1,2-ethenediyl)]bis-phenol bis(dihydrogen phosphate), indicating the trans arrangement of the phenyl substituents across the central ethylene bridge [6] [15].

The stereochemical assignment is based on the relative positioning of the two phenyl rings, which are located on opposite sides of the central double bond [2] [6]. This E-configuration is thermodynamically favored and represents the predominant isomeric form found in commercial preparations [15]. The absence of chiral centers in the molecular structure eliminates the possibility of optical isomerism [4].

The double bond stereo designation confirms that fosfestrol maintains the same geometric configuration as its parent compound diethylstilbestrol, with the addition of phosphate ester functionalities that do not affect the central stereochemistry [1] [6]. This E-configuration is crucial for the molecular recognition properties and biological activity profile of the compound [15].

Stereochemical FeatureDescription
Central Double Bond ConfigurationE (trans)
Geometric IsomerismE-isomer predominant
Optical ActivityNone (no chiral centers)
Stereochemical StabilityThermodynamically stable

Solubility and Stability Profiles

Fosfestrol demonstrates limited aqueous solubility, with water solubility reported as less than 1 milligram per milliliter [4]. More precise measurements indicate a predicted water solubility of 0.0205 milligrams per milliliter according to computational models [14]. The compound exhibits greater solubility in organic solvents, particularly in ethanol and formamide [12].

The partition coefficient (logP) values provide insight into the lipophilicity characteristics of fosfestrol, with reported values of 2.86 and 3.89 depending on the computational method employed [14]. These values indicate moderate lipophilicity, which is consistent with the presence of both hydrophobic aromatic regions and hydrophilic phosphate groups within the molecular structure [14].

Thermal stability analysis reveals that fosfestrol has a melting point ranging from 204 to 206 degrees Celsius, with decomposition occurring at these temperatures [6] [15]. The compound requires storage at temperatures not exceeding 21 degrees Celsius and must be preserved in tight containers to maintain stability [15]. The crystalline form appears as an off-white powder with good stability under appropriate storage conditions [2] [4].

Chemical stability studies indicate that fosfestrol is susceptible to hydrolysis under alkaline conditions, which can lead to the liberation of the parent diethylstilbestrol compound [15]. The phosphate ester bonds represent the primary sites of chemical reactivity and potential degradation [2].

Solubility ParameterValue
Water Solubility<1 mg/mL
Predicted Water Solubility0.0205 mg/mL
LogP (ALOGPS)2.86
LogP (Chemaxon)3.89
Melting Point204-206°C (decomp.)
Storage Temperature≤21°C
Physical AppearanceOff-white crystalline powder

Spectroscopic Characterization (UV, NMR, MS)

Ultraviolet Spectroscopy

Ultraviolet spectroscopic analysis of fosfestrol reveals a characteristic absorption maximum at 243 nanometers when dissolved in a methanol and water mixture in a 1:1 ratio [12]. This absorption wavelength represents the π-π* electronic transition of the conjugated stilbene chromophore [12]. The ultraviolet method demonstrates excellent linearity over a concentration range of 5 to 40 micrograms per milliliter with a correlation coefficient of 0.999 [12].

Quantitative analysis parameters include a limit of detection of 0.07352 micrograms per milliliter and a limit of quantification of 0.2228 micrograms per milliliter [12]. The molar absorptivity coefficient is calculated as 1.0596 × 10⁴ liters per mole per centimeter, indicating strong ultraviolet absorption characteristics [12]. Alternative analytical methods report absorption maxima at approximately 241 nanometers under different solvent conditions [15].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic characterization of fosfestrol provides detailed structural information about the molecular framework [8]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the aromatic protons appearing as a singlet at 7.15 parts per million for the eight aromatic hydrogens [8]. The ethyl substituents display typical splitting patterns with methyl groups appearing as a triplet at 0.74 parts per million and methylene groups as a quartet at 2.19 parts per million, with coupling constants of 7.5 hertz [8].

Carbon-13 nuclear magnetic resonance spectroscopy identifies signals corresponding to the conjugated π-system carbons at chemical shifts of 120.6, 130.0, 137.2, 139.2, and 153.0 parts per million [8]. The aliphatic carbons of the ethyl groups are observed at 13.98 parts per million for the methyl carbons [8].

Phosphorus-31 nuclear magnetic resonance spectroscopy represents a particularly valuable analytical tool for fosfestrol characterization, given the presence of two phosphate ester groups [10]. The phosphorus nuclei in organophosphate esters typically exhibit characteristic chemical shifts that are sensitive to the local chemical environment and molecular interactions [25].

Mass Spectrometry

Mass spectrometric analysis provides molecular ion identification and fragmentation patterns characteristic of fosfestrol [3]. The predicted collision cross section values for various adduct ions have been determined, with the protonated molecular ion [M+H]+ appearing at mass-to-charge ratio 429.08626 with a predicted collision cross section of 199.4 square angstroms [3].

Additional adduct ions include the sodium adduct [M+Na]+ at mass-to-charge ratio 451.06820, the deprotonated molecular ion [M-H]- at 427.07170, and the ammonium adduct [M+NH4]+ at 446.11280 [3]. The molecular ion peak [M]+ appears at 428.07843 mass-to-charge ratio, corresponding to the exact molecular weight of the compound [3].

Spectroscopic MethodKey ParametersValues
UV Spectroscopyλmax (nm)243
Solvent SystemMethanol:Water (1:1)
Correlation Coefficient0.999
LOD (μg/mL)0.07352
LOQ (μg/mL)0.2228
¹H NMRAromatic Protons (ppm)7.15 (s, 8H)
Methyl Groups (ppm)0.74 (t, 6H)
Methylene Groups (ppm)2.19 (q, 4H)
¹³C NMRAromatic Carbons (ppm)120.6, 130.0, 137.2, 139.2, 153.0
Methyl Carbons (ppm)13.98
Mass Spectrometry[M+H]+ (m/z)429.08626
[M+Na]+ (m/z)451.06820
[M-H]- (m/z)427.07170

Physical Description

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

428.07899165 g/mol

Monoisotopic Mass

428.07899165 g/mol

Heavy Atom Count

28

Density

1 (NTP, 1992)

Melting Point

399 to 403 °F (decomposes) (NTP, 1992)

UNII

A0E0NMA80F

Other CAS

522-40-7

Wikipedia

Fosfestrol
Diethylthiambutene

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types